Pamiparib

Catalog No.
S002063
CAS No.
1446261-44-4
M.F
C16H15FN4O
M. Wt
298.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pamiparib

CAS Number

1446261-44-4

Product Name

Pamiparib

IUPAC Name

(2R)-14-fluoro-2-methyl-6,9,10,19-tetrazapentacyclo[14.2.1.02,6.08,18.012,17]nonadeca-1(18),8,12(17),13,15-pentaen-11-one

Molecular Formula

C16H15FN4O

Molecular Weight

298.31 g/mol

InChI

InChI=1S/C16H15FN4O/c1-16-3-2-4-21(16)7-11-13-12-9(15(22)20-19-11)5-8(17)6-10(12)18-14(13)16/h5-6,18H,2-4,7H2,1H3,(H,20,22)/t16-/m1/s1

InChI Key

DENYZIUJOTUUNY-MRXNPFEDSA-N

SMILES

CC12CCCN1CC3=NNC(=O)C4=C5C3=C2NC5=CC(=C4)F

Synonyms

Pamiparib; BGB-290; BGB 290; BGB290;

Canonical SMILES

CC12CCCN1CC3=NNC(=O)C4=C5C3=C2NC5=CC(=C4)F

Isomeric SMILES

C[C@]12CCCN1CC3=NNC(=O)C4=C5C3=C2NC5=CC(=C4)F

The exact mass of the compound Pamiparib is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> EU pediatric investigation plans. However, this does not mean our product can be used or applied in the same or a similar way.

Pamiparib (CAS: 1446261-44-4), also known as BGB-290, is a highly potent, orally bioavailable, and selective inhibitor of poly(ADP-ribose) polymerase 1 and 2 (PARP1/2). In biochemical assays, it demonstrates exceptional target affinity with IC50 values of 0.9 nM and 0.5 nM for PARP1 and PARP2, respectively, while maintaining a cellular PARylation IC50 of 0.24 nM [1]. Unlike earlier generations of PARP inhibitors, Pamiparib was structurally optimized to eliminate liability as a substrate for P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP) efflux pumps [2]. For procurement professionals and lead scientists, this distinct pharmacokinetic profile translates into superior membrane permeability, exceptional blood-brain barrier (BBB) penetration, and sustained intracellular concentrations, making it a premium baseline material for advanced in vivo modeling and neuro-oncology research[1].

Substituting Pamiparib with more common, first-generation PARP inhibitors like Olaparib, Veliparib, or Niraparib frequently leads to experimental failure in specialized in vivo and cellular models due to fundamental pharmacokinetic incompatibilities [1]. Older PARP inhibitors are active substrates for P-glycoprotein (P-gp) and BCRP efflux transporters located at the blood-brain barrier and overexpressed in multidrug-resistant tumor cell lines [2]. Consequently, when researchers attempt to use Olaparib or Veliparib for intracranial xenografts or chemoresistant cell assays, the compounds are rapidly pumped out of the target tissue, resulting in sub-therapeutic exposure and false-negative efficacy data [1]. Procuring Pamiparib bypasses this critical limitation, as its structurally engineered evasion of P-gp ensures reliable, high-concentration tissue penetration where generic alternatives are actively excluded [2].

Superior Blood-Brain Barrier Penetration via P-gp Evasion

A primary procurement differentiator for Pamiparib is its engineered ability to cross the blood-brain barrier without being actively effluxed. Because it is not a P-gp or BCRP substrate, Pamiparib achieves a brain-to-plasma concentration ratio of approximately 20% in murine models, maintaining sustained brain tissue concentrations >100 ng/g for 4 hours post-administration [1]. In direct contrast, Olaparib and other early-generation inhibitors exhibit poor CNS penetration due to active P-gp-mediated efflux [2].

Evidence DimensionBrain-to-plasma concentration ratio
Target Compound Data~20% (0.20) with >100 ng/g sustained for 4h
Comparator Or BaselineOlaparib (Restricted penetration via active P-gp efflux)
Quantified DifferencePamiparib achieves significantly higher, sustained brain exposure unhindered by efflux pumps.
ConditionsIn vivo murine pharmacokinetic intracranial models

Essential for laboratories procuring compounds for glioblastoma or CNS metastasis models where standard PARP inhibitors fail to reach the target tissue.

Enhanced Dose Efficiency and Sustained PARylation Inhibition

Pamiparib provides highly sustained target inhibition at significantly lower doses compared to Olaparib, optimizing API consumption for in vivo studies. In head-to-head xenograft models, a 1.5 mg/kg dose of Pamiparib maintained ~81% PARylation inhibition at 12 hours post-treatment [1]. Conversely, a massive 25 mg/kg dose of Olaparib saw its inhibition drop to 72% in the same timeframe[1]. Overall, Pamiparib demonstrated up to 16-fold greater potency in BRCA1-mutant MDA-MB-436 breast cancer xenografts [1].

Evidence DimensionSustained PARylation inhibition at 12 hours
Target Compound Data~81% inhibition (using only 1.5 mg/kg dose)
Comparator Or BaselineOlaparib (72% inhibition requiring a 25 mg/kg dose)
Quantified DifferenceGreater sustained inhibition achieved at a 16.6-fold lower dose.
ConditionsBRCA1 mutant MDA-MB-436 breast cancer xenograft model

Allows research facilities to procure and consume significantly less API while achieving more stable, long-lasting target suppression in animal models.

Balanced DNA-Trapping Potency for Combination Therapy

The cytotoxicity of PARP inhibitors is heavily dependent on their ability to trap PARP-DNA complexes. Pamiparib exhibits a potent DNA-trapping IC50 of 13 nM [1]. This makes it 30-fold more potent at DNA trapping than Veliparib, comparable to Olaparib, but approximately 4-fold weaker than Talazoparib [2]. This specific trapping profile provides a critical balance, offering strong synthetic lethality without the extreme, overlapping hematological toxicities often seen when combining ultra-potent trappers like Talazoparib with DNA-alkylating agents [1].

Evidence DimensionDNA-trapping IC50
Target Compound Data13 nM
Comparator Or BaselineVeliparib (30-fold weaker trapping potency)
Quantified DifferencePamiparib is 30x more potent than Veliparib, while avoiding the extreme toxicity of Talazoparib.
ConditionsBiochemical PARP-DNA trapping assay

Provides an optimized therapeutic window, making it the preferred procurement choice for combination studies with chemotherapeutics like Temozolomide.

Neuro-Oncology and Glioblastoma In Vivo Modeling

Due to its unique status as a non-substrate for P-gp and BCRP efflux pumps, Pamiparib is the optimal PARP inhibitor for procurement in neuro-oncology research. It reliably crosses the blood-brain barrier to achieve therapeutic concentrations in intracranial xenografts, a scenario where Olaparib and Veliparib routinely fail [1].

Combination Therapy Screening with DNA Alkylating Agents

Pamiparib's balanced DNA-trapping potency (IC50 = 13 nM) makes it highly suitable for combination screening with agents like Temozolomide (TMZ). It provides sufficient PARP trapping to synergize with TMZ in resistant models without inducing the severe overlapping toxicities associated with ultra-potent trappers like Talazoparib [2].

Assays Utilizing Multidrug-Resistant (MDR) Cell Lines

In cellular assays utilizing P-gp overexpressing tumor lines (e.g., specific ovarian or breast cancer models), Pamiparib ensures accurate dose-response data. Because it bypasses P-gp-mediated efflux, it maintains stable intracellular concentrations, preventing the false-negative efficacy readouts common with older PARP inhibitors [1].

XLogP3

1.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

298.12298928 g/mol

Monoisotopic Mass

298.12298928 g/mol

Heavy Atom Count

22

UNII

8375F9S90C

Drug Indication

Treatment of gastric and gastroesophageal junction adenocarcinoma

Wikipedia

Pamiparib

Use Classification

Human Drugs -> EU pediatric investigation plans

Dates

Last modified: 08-15-2023
[1]. Changyou Zhou, et al. Fused tetra or penta-cyclic dihydrodiazepinocarbazolones as parp inhibitors. WO 2013097225 A1.

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